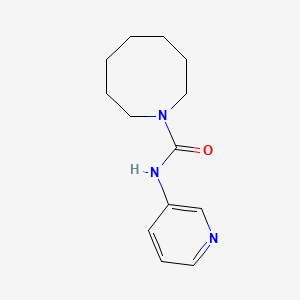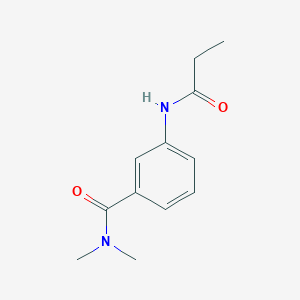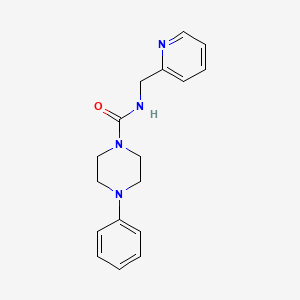
N-pyridin-3-ylazocane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pyridin-3-ylazocane-1-carboxamide, also known as PYNAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PYNAC is a heterocyclic compound that contains a pyridine ring and an azocane ring, making it a unique compound with diverse properties.
Wirkmechanismus
N-pyridin-3-ylazocane-1-carboxamide exerts its biological effects through various mechanisms, including the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-pyridin-3-ylazocane-1-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-pyridin-3-ylazocane-1-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of COX-2 and iNOS enzymes, which are involved in the regulation of inflammation. N-pyridin-3-ylazocane-1-carboxamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-pyridin-3-ylazocane-1-carboxamide is its ease of synthesis, making it readily available for use in laboratory experiments. N-pyridin-3-ylazocane-1-carboxamide also exhibits high stability and solubility in various solvents, making it a versatile compound for use in various applications. However, one limitation of N-pyridin-3-ylazocane-1-carboxamide is its limited bioavailability, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-pyridin-3-ylazocane-1-carboxamide, including the development of new synthetic methods for the compound, the investigation of its potential use in drug development, and the exploration of its properties in material science and analytical chemistry. Further studies are also needed to determine the optimal dosage and administration of N-pyridin-3-ylazocane-1-carboxamide for therapeutic use.
Synthesemethoden
N-pyridin-3-ylazocane-1-carboxamide can be synthesized using various methods, including the reaction of 3-pyridinecarboxylic acid with 1,4-diaminobutane in the presence of a coupling agent such as N,N'-carbonyldiimidazole. Another method involves the reaction of 3-pyridinecarboxylic acid with 1,4-dibromo-butane in the presence of a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-pyridin-3-ylazocane-1-carboxamide has been extensively studied for its potential use in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-pyridin-3-ylazocane-1-carboxamide has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In material science, N-pyridin-3-ylazocane-1-carboxamide has been used in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In analytical chemistry, N-pyridin-3-ylazocane-1-carboxamide has been used as a ligand for the determination of metal ions in solution.
Eigenschaften
IUPAC Name |
N-pyridin-3-ylazocane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(15-12-7-6-8-14-11-12)16-9-4-2-1-3-5-10-16/h6-8,11H,1-5,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGJTPXKSQJHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-3-ylazocane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)


![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)

![2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461159.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide](/img/structure/B7461165.png)
![2-chloro-N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B7461167.png)
![2-[[1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7461175.png)




![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461214.png)